molecular formula C6H10N2O2 B7965139 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one

1-Oxa-3,7-diazaspiro[4.4]nonan-2-one

Cat. No.: B7965139
M. Wt: 142.16 g/mol
InChI Key: OHCSTNUNQFZQJN-UHFFFAOYSA-N
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Description

1-Oxa-3,7-diazaspiro[44]nonan-2-one is a chemical compound with a unique spirocyclic structure It is characterized by the presence of an oxygen atom and two nitrogen atoms within a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diaminoketone with an epoxide. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

1-Oxa-3,7-diazaspiro[4.4]nonan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one: A methylated derivative with similar structural features.

    4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one: Another methylated variant with distinct chemical properties.

Uniqueness: 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one stands out due to its specific spirocyclic structure, which imparts unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various fields of research highlight its significance.

Properties

IUPAC Name

1-oxa-3,7-diazaspiro[4.4]nonan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c9-5-8-4-6(10-5)1-2-7-3-6/h7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCSTNUNQFZQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CNC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-3,7-diazaspiro[4.4]nonan-2-one
Reactant of Route 2
1-Oxa-3,7-diazaspiro[4.4]nonan-2-one
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1-Oxa-3,7-diazaspiro[4.4]nonan-2-one
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Reactant of Route 6
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